molecular formula C12H10ClN3O B2450947 N-[(5-Chloro-2H-indazol-3-yl)methyl]but-2-ynamide CAS No. 2411318-07-3

N-[(5-Chloro-2H-indazol-3-yl)methyl]but-2-ynamide

Cat. No. B2450947
CAS RN: 2411318-07-3
M. Wt: 247.68
InChI Key: FUVZVKSUGYMIGK-UHFFFAOYSA-N
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Description

Indazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and pyrazole . It is an amphoteric molecule which can be protonated to an indazolium cation or deprotonated to an indazolate anion .


Synthesis Analysis

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . The strategies for the synthesis of indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The crystal structure of a related compound, N-(6-chloro-2-methyl-2H-indazol-5-yl)acetamide, has been studied . The indazole moiety is planar with an r.m.s. deviation from the mean plane of 0.0692 Å . The acetamino group and indazole ring are not in the same plane .


Chemical Reactions Analysis

Indazole-containing compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . A few new 2,3-disubstituted tetrahydro-2H-indazoles were synthesized and screened for their in vivo anti-inflammatory potential in two different experimental models .

Mechanism of Action

The mechanism of action of indazole-containing compounds can vary widely depending on the specific compound and its functional groups. For example, some indazole derivatives have been found to inhibit cyclo-oxygenase-2 (COX-2), affecting the production of catabolic or anti-inflammatory mediators in osteoarthritis (OA) cartilage .

properties

IUPAC Name

N-[(5-chloro-2H-indazol-3-yl)methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O/c1-2-3-12(17)14-7-11-9-6-8(13)4-5-10(9)15-16-11/h4-6H,7H2,1H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVZVKSUGYMIGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1=C2C=C(C=CC2=NN1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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